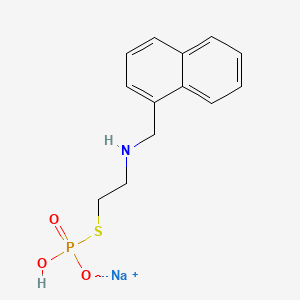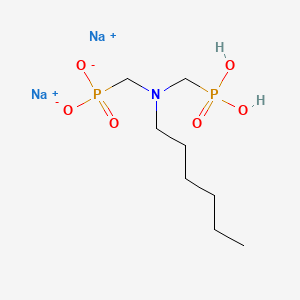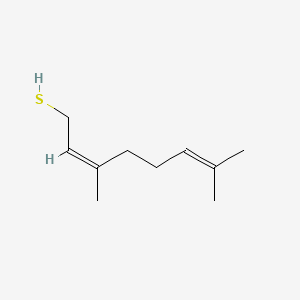
(Z)-3,7-Dimethylocta-2,6-diene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3,7-Dimethylocta-2,6-diene-1-thiol: is an organic compound characterized by its unique structure, which includes a thiol group (-SH) attached to a diene system. This compound is known for its distinct odor and is often found in various natural sources, including essential oils. Its chemical structure allows it to participate in a variety of chemical reactions, making it a compound of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol typically involves the use of starting materials such as geraniol or nerol, which are isomers of each other. The thiol group is introduced through a series of reactions, including halogenation followed by nucleophilic substitution with a thiol reagent. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triphenylphosphine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-3,7-Dimethylocta-2,6-diene-1-thiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiols, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (Z)-3,7-Dimethylocta-2,6-diene-1-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cellular signaling and as a modulator of enzyme activity. Its thiol group can interact with various biomolecules, influencing their function.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its antioxidant and antimicrobial activities. It is also explored as a potential drug candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its distinct odor. It is also employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can influence various cellular pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Geraniol: An isomer of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol, geraniol lacks the thiol group but shares a similar diene structure.
Nerol: Another isomer, nerol, also lacks the thiol group but has a similar structure to geraniol.
Linalool: A related compound with a similar backbone but different functional groups, linalool is commonly found in essential oils.
Uniqueness: The presence of the thiol group in this compound distinguishes it from its isomers and related compounds. This functional group imparts unique reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61758-03-0 |
|---|---|
Formule moléculaire |
C10H18S |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
(2Z)-3,7-dimethylocta-2,6-diene-1-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- |
Clé InChI |
FACAUSJJVBMWLV-YFHOEESVSA-N |
SMILES isomérique |
CC(=CCC/C(=C\CS)/C)C |
SMILES canonique |
CC(=CCCC(=CCS)C)C |
Point d'ébullition |
58.00 °C. @ 0.35 mm Hg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


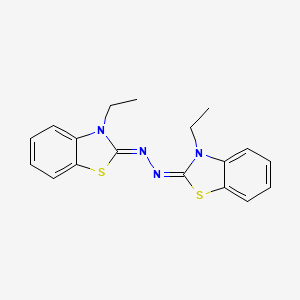


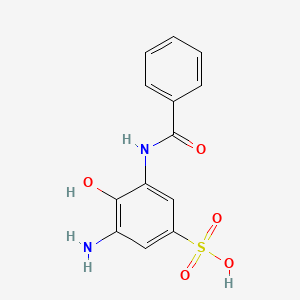
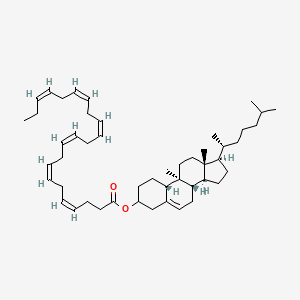
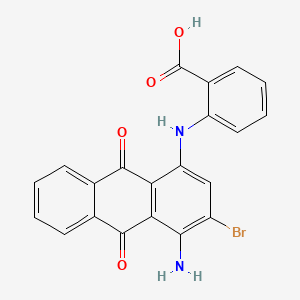

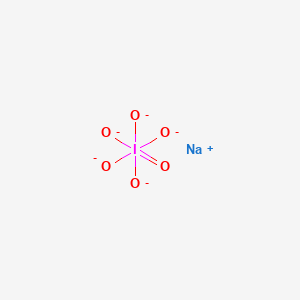
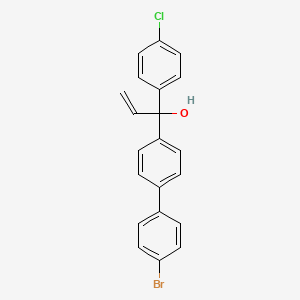
![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)


